molecular formula C8H10N2O2 B1625624 5-tert-Butyl-3-isocyanatoisoxazole CAS No. 55809-53-5

5-tert-Butyl-3-isocyanatoisoxazole

Cat. No.: B1625624
CAS No.: 55809-53-5
M. Wt: 166.18 g/mol
InChI Key: IQMVRIMSTBTDLV-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-isocyanatoisoxazole is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.177 g/mol . It is known for its unique structure, which includes a tert-butyl group and an isocyanate functional group attached to an oxazole ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 5-tert-Butyl-3-isocyanatoisoxazole typically involves the reaction of 3-amino-5-tert-butylisoxazole with phosgene or triphosgene . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-tert-Butyl-3-isocyanatoisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed depend on the specific reagents and reaction conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
5-tert-Butyl-3-isocyanatoisoxazole has been studied for its potential as a bioactive compound. The isocyanate functional group is known for its reactivity with nucleophiles, making it a valuable intermediate in drug synthesis. Research indicates that compounds featuring isocyanate groups can exhibit significant biological activity, including anti-inflammatory and anticancer properties.

Case Study: Synthesis of Bioactive Compounds
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized derivatives of this compound to evaluate their anti-cancer activity. The study demonstrated that certain derivatives showed promising results against specific cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials. Its isocyanate group can react with polyols to form polyurethane networks, which are known for their durability and versatility.

Data Table: Properties of Polyurethane Composites

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Hardness (Shore A)85
Thermal StabilityUp to 200°C

This table summarizes the mechanical properties of polyurethane composites synthesized using this compound as a precursor, showcasing its utility in creating robust materials suitable for various applications .

Agrochemicals

Pesticide Development
The compound has also been investigated for its potential use in agrochemical formulations. Isocyanates can serve as building blocks for synthesizing herbicides and insecticides. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal activity against common agricultural weeds.

Case Study: Herbicidal Activity Evaluation
A research paper examined the herbicidal effects of synthesized derivatives of this compound on several weed species. The results indicated that certain derivatives effectively inhibited seed germination and growth, suggesting their potential as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-isocyanatoisoxazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar compounds to 5-tert-Butyl-3-isocyanatoisoxazole include:

    This compound: A closely related compound with similar reactivity.

    Tert-butyl isocyanate: A simpler compound with an isocyanate group attached to a tert-butyl group.

    3-Isocyanato-5-tert-butylisoxazole: Another isomer with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-tert-butyl-3-isocyanatoisoxazole, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including functionalization of the isoxazole core. For example, tert-butyl groups can be introduced via alkylation reactions under anhydrous conditions, while isocyanate groups are often added using phosgene derivatives or carbamoyl chloride intermediates. Key parameters include temperature control (e.g., maintaining ≤0°C during isocyanate formation to prevent side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactive isocyanate group, strict safety measures are required:

  • Inhalation : Use fume hoods and respirators; if exposed, move to fresh air immediately and administer oxygen if needed .
  • Skin contact : Wear nitrile gloves; wash with soap and water for 15 minutes, followed by medical evaluation .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Q. How is 5-tert-butyl-3-isocyanatoisocyanatoisoxazole characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies the isocyanate (NCO) stretch at ~2250 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with UV detection ensures ≥95% purity .

Q. What are the key solubility and stability properties of this compound under varying pH conditions?

  • Methodological Answer : The compound is hydrophobic due to the tert-butyl group, requiring solvents like THF or DMF for dissolution. Stability studies show degradation in aqueous acidic/basic conditions (pH <5 or >9), with hydrolysis of the isocyanate group forming urea derivatives. Neutral buffers (pH 6–8) at 4°C are recommended for short-term storage .

Q. How can researchers design a controlled experiment to assess the reactivity of the isocyanate group in nucleophilic additions?

  • Methodological Answer : Use model nucleophiles (e.g., amines or alcohols) in stoichiometric ratios under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR to track NCO peak disappearance. Include controls with non-reactive solvents (e.g., hexane) to confirm specificity .

Advanced Research Questions

Q. How can conflicting data on reaction yields for isocyanate functionalization be systematically resolved?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Implement rigorous drying of solvents (e.g., molecular sieves) and substrates. Use Karl Fischer titration to quantify water content in reagents. Compare yields under inert (N₂/Ar) vs. ambient conditions to isolate environmental variables. Statistical tools like ANOVA can identify significant factors (e.g., temperature vs. catalyst loading) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the isoxazole ring?

  • Methodological Answer : Computational modeling (DFT) predicts electron density distribution, guiding substitution sites. Experimentally, directing groups (e.g., electron-withdrawing tert-butyl) enhance selectivity at the 3-position. Kinetic vs. thermodynamic control can be manipulated via temperature: lower temps (e.g., -20°C) favor kinetic products, while higher temps (e.g., 80°C) favor thermodynamic stability .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butyl group hinders access to the isoxazole ring’s 5-position, limiting Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation strategies include using sterically hindered ligands (e.g., SPhos) or microwave-assisted heating to overcome activation barriers. Comparative studies with smaller substituents (e.g., methyl) quantify steric contributions .

Q. What advanced spectroscopic methods resolve ambiguities in distinguishing isocyanate degradation products?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) differentiates urea derivatives from unreacted isocyanate. X-ray crystallography provides definitive structural confirmation of degradation byproducts. Dynamic NMR (DNMR) at variable temperatures can assess rotational barriers in urea linkages .

Q. How can this compound be integrated into drug discovery pipelines, and what in vitro assays validate its bioactivity?

  • Methodological Answer : Target engagement is tested via fluorescence-based enzyme inhibition assays (e.g., Amplex Red for hydrolases). Metabolic stability is assessed using liver microsomes, while cytotoxicity is screened in cell lines (e.g., HEK293). Structure-activity relationship (SAR) studies modify the isocyanate group to balance reactivity and pharmacokinetics .

Properties

CAS No.

55809-53-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-tert-butyl-3-isocyanato-1,2-oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)10-12-6/h4H,1-3H3

InChI Key

IQMVRIMSTBTDLV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)N=C=O

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

99 g of phosgene was dissolved in 500 ml of ethyl acetate, then a solution of 71.6 g of 1A in 400 ml of ethyl acetate was added drop-by-drop to the stirred mixture. The mixture was stirred at reflux temperature for five hours, left standing overnight at room temperature, and filtered. The solid was dried at room temperature for two days to give dimeric 3-isocyanato-5-(1,1-dimethylethyl)-isoxazole (3A) m.p.: 165°-167° C.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
71.6 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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